molecular formula C18H18N2O5 B2855763 methyl 2-[2-(oxolan-3-yloxy)pyridine-4-amido]benzoate CAS No. 1903011-73-3

methyl 2-[2-(oxolan-3-yloxy)pyridine-4-amido]benzoate

Cat. No.: B2855763
CAS No.: 1903011-73-3
M. Wt: 342.351
InChI Key: FHKDBCXWQDCQJX-UHFFFAOYSA-N
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Description

Methyl 2-[2-(oxolan-3-yloxy)pyridine-4-amido]benzoate is a synthetic organic compound featuring a methyl benzoate core linked via an amide group to a pyridine ring substituted with an oxolan-3-yloxy (tetrahydrofuran-3-yloxy) moiety.

Properties

IUPAC Name

methyl 2-[[2-(oxolan-3-yloxy)pyridine-4-carbonyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O5/c1-23-18(22)14-4-2-3-5-15(14)20-17(21)12-6-8-19-16(10-12)25-13-7-9-24-11-13/h2-6,8,10,13H,7,9,11H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHKDBCXWQDCQJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)C2=CC(=NC=C2)OC3CCOC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[2-(oxolan-3-yloxy)pyridine-4-amido]benzoate typically involves multiple steps. One common approach is to start with the preparation of the tetrahydrofuran-3-yl intermediate, which is then coupled with isonicotinic acid and benzoic acid derivatives under specific reaction conditions. The process may involve:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

methyl 2-[2-(oxolan-3-yloxy)pyridine-4-amido]benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the tetrahydrofuran ring may yield lactones, while reduction of the isonicotinamide moiety can produce amines .

Mechanism of Action

The mechanism of action of methyl 2-[2-(oxolan-3-yloxy)pyridine-4-amido]benzoate involves its interaction with specific molecular targets and pathways. The tetrahydrofuran ring and isonicotinamide moiety can interact with enzymes and receptors, modulating their activity. The benzoate ester may also play a role in enhancing the compound’s bioavailability and stability .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Benzoate Esters with Piperazine-Quinoline Linkages ()

Compounds C1–C7 (e.g., Methyl 4-(4-(2-phenylquinoline-4-carbonyl)piperazin-1-yl)benzoate) share a methyl benzoate core but differ in their linker and substituent chemistry. Key comparisons include:

Feature Target Compound C1–C7 Compounds
Ester Group Methyl benzoate Methyl benzoate
Linker Amide Piperazine-quinoline carbonyl
Substituent Oxolan-3-yloxy-pyridine Halogenated/functionalized aryl groups (e.g., Br, Cl, CF₃)
Aromatic System Pyridine Quinoline
  • The oxolane group introduces an oxygen-rich, flexible substituent, contrasting with the planar, electron-withdrawing halogenated aryl groups in C1–C6. This could enhance solubility but reduce lipophilicity . Pyridine vs. Quinoline: The absence of a fused benzene ring in pyridine (target compound) may reduce aromatic stacking interactions compared to quinoline derivatives (C1–C7) .

Ethyl Benzoate Derivatives with Phenethyl Linkers ()

Compounds I-6230, I-6232, and I-6373 (e.g., ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate) feature ethyl esters and phenethylamino/thio/ethoxy linkers. Key comparisons:

Feature Target Compound I-6230 Series
Ester Group Methyl Ethyl
Linker Amide Phenethylamino/thio/ethoxy
Substituent Oxolan-3-yloxy-pyridine Pyridazine/isoxazole derivatives
  • Physicochemical Properties: Methyl vs. Ethyl Esters: The methyl ester (target) may exhibit slightly lower lipophilicity (logP) than ethyl esters, affecting membrane permeability.

Pyridine-Based Antagonists ()

Compounds SIB-1757 and SIB-1893 (e.g., 6-methyl-2-(phenylazo)-3-pyridinol) are pyridine derivatives acting as mGluR5 antagonists.

Feature Target Compound SIB-1757/SIB-1893
Core Structure Pyridine with benzoate linkage Pyridine with azo/styryl groups
Functional Groups Amide, ester, oxolane Hydroxyl, azo, styryl
  • Electronic Effects :
    • The oxolane-oxy group in the target compound may act as an electron-donating substituent, contrasting with the electron-withdrawing azo group in SIB-1757. This could modulate pyridine’s electronic environment and interaction with receptors .

Pesticidal Benzoate Esters (–8)

Compounds like bensulfuron methyl ester (methyl 2-((((4,6-dimethoxy-2-pyrimidinyl)amino)carbonyl)sulfamoyl)benzoate) highlight the role of functional groups in pesticidal vs. pharmaceutical applications:

Feature Target Compound Bensulfuron Methyl Ester
Linker Amide Sulfonyl urea
Substituent Oxolan-3-yloxy-pyridine Pyrimidine with methoxy groups
  • Functional Group Impact :
    • Amide vs. Sulfonyl Urea : The amide linker (target) is less acidic than the sulfonyl urea group in bensulfuron, which is critical for herbicidal activity. This distinction underscores how linker chemistry dictates application specificity .

Q & A

Q. What are the optimized synthetic routes for methyl 2-[2-(oxolan-3-yloxy)pyridine-4-amido]benzoate, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including:
  • Step 1 : Formation of the pyridine-4-carboxamide intermediate via coupling reactions (e.g., using EDCI/HOBt for amide bond formation) .
  • Step 2 : Introduction of the oxolan-3-yloxy group through nucleophilic substitution or Mitsunobu reactions (e.g., using diethyl azodicarboxylate and triphenylphosphine) .
  • Step 3 : Esterification of the benzoic acid moiety with methanol under acidic catalysis .

Q. Critical Reaction Conditions :

ParameterOptimal RangeImpact on Yield
Temperature0–25°C (Step 1)Prevents hydrolysis of activated intermediates
SolventDMF or THF (Step 2)Enhances nucleophilicity
CatalystH₂SO₄ (Step 3)Accelerates esterification

Yield improvements (>70%) are achieved by maintaining anhydrous conditions and inert atmospheres (N₂/Ar) to avoid side reactions .

Q. What purification and analytical characterization methods are recommended for this compound?

  • Methodological Answer :
  • Purification :

  • Chromatography : Use silica gel column chromatography with gradients of ethyl acetate/hexane (20–50%) to isolate the target compound .

  • Recrystallization : Ethanol/water mixtures (3:1 v/v) yield high-purity crystals .

  • Analytical Characterization :

TechniqueKey Data PointsPurpose
¹H/¹³C NMR δ 8.2–8.5 ppm (pyridine protons)Confirms aromaticity and substituent positions
HPLC Retention time: 12.3 min (C18 column, 70% MeOH)Purity assessment (>98%)
HRMS m/z 399.1425 [M+H]⁺Validates molecular formula

Q. How should researchers handle stability and storage of this compound?

  • Methodological Answer :
  • Stability : Degrades under prolonged UV exposure (t½ = 48 hrs under 254 nm light). Store in amber vials .
  • Storage :
ConditionRecommendation
Temperature–20°C (long-term), 4°C (short-term)
Humidity<30% RH (desiccator with silica gel)

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variations) impact biological activity?

  • Methodological Answer :
  • SAR Studies : Replace the oxolan-3-yloxy group with morpholine or piperidine rings to assess changes in binding affinity.
  • Experimental Design :

Synthesize analogs via parallel combinatorial chemistry .

Test in vitro against target enzymes (e.g., kinase inhibition assays) .

Q. Example Data :

Analog SubstituentIC₅₀ (nM)Selectivity Index
Oxolan-3-yloxy (parent)12.31.0
Morpholine8.71.4
Piperidine25.60.5

Morpholine analogs show enhanced potency due to improved hydrogen bonding with active sites .

Q. How can researchers resolve contradictions in bioactivity data across studies?

  • Methodological Answer :
  • Root Cause Analysis :

Compare assay conditions (e.g., cell lines, incubation times). For example, discrepancies in IC₅₀ values may arise from differences in ATP concentrations in kinase assays .

Validate purity (>99%) via LC-MS to rule out impurity interference .

  • Statistical Tools :
    Use Bland-Altman plots or Cohen’s κ to quantify inter-study variability .

Q. What computational strategies predict binding modes with biological targets?

  • Methodological Answer :
  • Molecular Docking :

Generate 3D conformers using software like AutoDock Vina.

Dock into crystal structures of target proteins (e.g., PDB: 3ERT for kinase domains).

  • Key Findings :
    The oxolan-3-yloxy group occupies hydrophobic pockets, while the benzoate ester forms π-π interactions with aromatic residues .

Q. What in vitro toxicity assays are appropriate for preclinical evaluation?

  • Methodological Answer :
  • Assay Panel :
AssayProtocolEndpoint
MTT Assay HepG2 cells, 48 hr exposureIC₅₀ (cytotoxicity)
hERG Inhibition Patch-clamp electrophysiology% Current Block
  • Safety Thresholds :
ParameterAcceptable Range
HepG2 IC₅₀>100 µM
hERG Block (1 µM)<10%

Toxicity profiles correlate with logP values; analogs with logP >3.5 show higher membrane disruption .

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